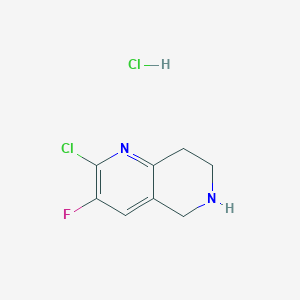
Rhodium (triphenylphosphine)carbonylacetylacetonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhodium (triphenylphosphine)carbonylacetylacetonate: is a coordination complex with the molecular formula C24H23O3PRh and a molecular weight of 493.32 g/mol . This compound is known for its yellow color and solid form. It is soluble in acetone and chlorinated solvents . This compound is widely used as a catalyst in various chemical reactions, particularly in the petrochemical industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Rhodium (triphenylphosphine)carbonylacetylacetonate typically involves the reaction of rhodium chloride trihydrate with triphenylphosphine in the presence of N,N-dimethylformamide under nitrogen protection . The mixture is then heated under reflux, followed by the addition of acetylacetone. After cooling to room temperature, the solution is concentrated, and the product is precipitated by adding icy water. The resulting crystals are filtered, washed with water, and vacuum-dried to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process parameters, such as reaction temperature, reaction time, and phase ratio, are optimized to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Rhodium (triphenylphosphine)carbonylacetylacetonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form rhodium(III) complexes.
Reduction: It can be reduced to lower oxidation states of rhodium.
Substitution: The triphenylphosphine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions often involve the use of other phosphine ligands or nitrogen-based ligands.
Major Products:
Oxidation: Rhodium(III) complexes such as chloroaquorhodium(III) complexes.
Reduction: Lower oxidation state rhodium complexes.
Substitution: New rhodium complexes with different ligands.
Aplicaciones Científicas De Investigación
Rhodium (triphenylphosphine)carbonylacetylacetonate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Rhodium (triphenylphosphine)carbonylacetylacetonate involves the coordination of the rhodium center with the ligands (triphenylphosphine, carbonyl, and acetylacetonate). This coordination facilitates various catalytic reactions by stabilizing transition states and intermediates . The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydroformylation, the rhodium center coordinates with the alkene substrate, facilitating the addition of a formyl group to produce aldehydes .
Comparación Con Compuestos Similares
Rhodium acetylacetonate (Rh(acac)3): This compound has a similar coordination environment but lacks the triphenylphosphine and carbonyl ligands.
Dicarbonyl (acetylacetonato)rhodium(I) (Rh(acac)(CO)2): This compound contains two carbonyl ligands and one acetylacetonate ligand.
Iridium acetylacetonate (Ir(acac)3): Similar to rhodium acetylacetonate but with iridium as the central metal.
Uniqueness: Rhodium (triphenylphosphine)carbonylacetylacetonate is unique due to the presence of the triphenylphosphine ligand, which enhances its catalytic properties and stability . This makes it particularly effective in hydroformylation reactions and other catalytic processes .
Propiedades
Fórmula molecular |
C24H23O3PRh |
|---|---|
Peso molecular |
493.3 g/mol |
Nombre IUPAC |
carbon monoxide;(Z)-4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;/b;4-3-;; |
Clave InChI |
RHKGZYVYKXVQSD-MECAPONASA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
SMILES canónico |
CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B15232463.png)
![Benzyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate](/img/structure/B15232467.png)

![3-(4-(3,4-Dichlorophenoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232490.png)


![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-9-yl)methanamine](/img/structure/B15232517.png)
![2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine](/img/structure/B15232520.png)



